Sodium Omadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Water Sample Preservation:

Sodium Omadine, a salt, has been investigated for its potential to preserve specific components in water samples during storage. Research published in the journal "Water" compared its effectiveness against other commonly used preservatives for nitrate-nitrogen (NO3-N) and orthophosphate (PO43-) concentrations. While sodium Omadine effectively maintained NO3-N levels in all water types (tap, pond, and stream) across a 14-day period, it was less successful in preserving PO43- concentrations, particularly in tap and pond water []. These findings suggest sodium Omadine could be a viable alternative for preserving NO3-N in specific water samples, but further research is needed to optimize its application for PO43- and understand its impact on other water quality parameters.

Toxicological Studies:

The US Environmental Protection Agency (EPA) has conducted various studies to assess the potential human and ecological health risks associated with sodium Omadine exposure.

- Carcinogenic potential: Studies in rats (oral) and mice (dermal) did not show a clear increase in tumors at the tested doses. However, limitations in the mouse study, specifically the lack of sufficiently high dose levels, led to an overall classification of "Group D: Not Classifiable as to Human Carcinogenicity" by the EPA [].

- Developmental toxicity: A study in rabbits did not reveal any adverse effects on mothers or fetuses at any tested dose level [].

Other Research Applications:

Limited research suggests potential applications of sodium Omadine in other scientific fields, such as:

- Antimicrobial properties: Studies indicate some effectiveness against specific fungi and bacteria, but further investigation is needed to understand its potential applications as an antimicrobial agent [].

- Industrial applications: Its use has been explored in various industrial processes, including the production of rubber and plastics, but detailed scientific research specific to these applications is scarce.

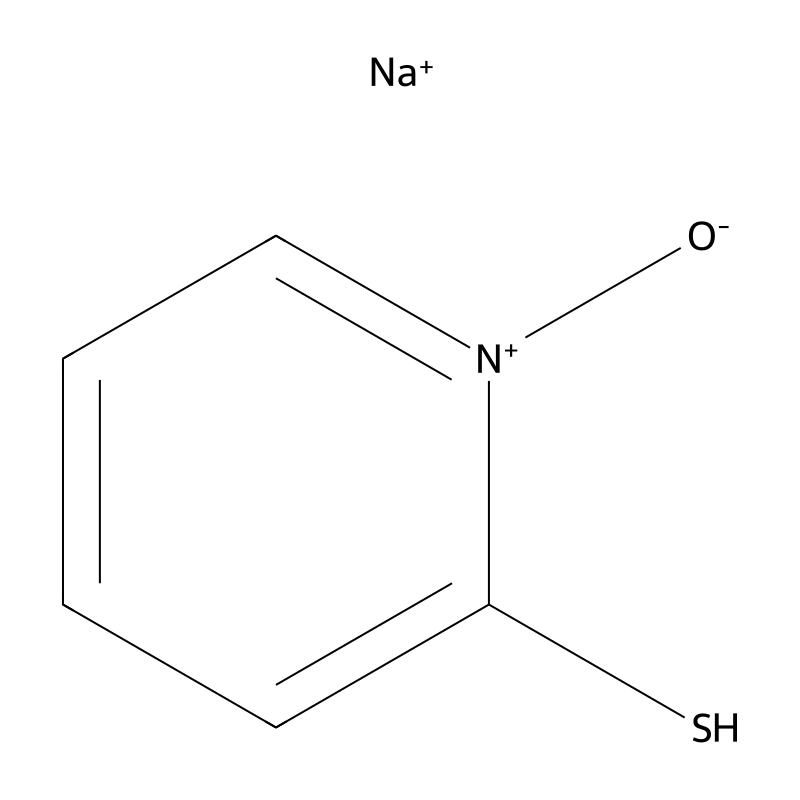

Sodium Omadine, also known as sodium pyrithione, is an organosulfur compound with the molecular formula CHNNaOS. It is a sodium salt derived from pyrithione, which is recognized for its broad-spectrum antimicrobial properties. This compound exists predominantly in the thione form, specifically as 1-hydroxy-2(1H)-pyridinethione, and can also manifest as a thiol, 2-mercaptopyridine N-oxide. Sodium Omadine is commonly found in various products, including daily chemicals, adhesives, paper, medicine, pesticides, and leather goods due to its effective biocidal activity against fungi and bacteria .

Sodium Omadine is considered moderately toxic by the dermal route (skin contact) and slightly toxic by oral and inhalation routes. It can cause skin irritation and respiratory tract discomfort upon exposure. Chronic exposure to high concentrations in animal studies has shown potential for muscle weakness and nerve damage.

Important Safety Information:

- Sodium Omadine should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection if necessary.

- Avoid contact with skin, eyes, and clothing.

- In case of contact, flush with water for at least 15 minutes and seek medical attention if necessary.

- Do not ingest.

Additionally, Sodium Omadine can react with various agents in synthetic pathways to produce derivatives that may enhance its antimicrobial efficacy or alter its solubility characteristics.

Sodium Omadine exhibits significant biological activity as a fungistatic and antimicrobial agent. Its mechanism of action involves disrupting cellular membrane integrity and function, which leads to the inhibition of microbial growth. The compound is particularly effective against gram-positive and gram-negative bacteria as well as fungi .

In biochemistry studies, Sodium Omadine is utilized for transporting zinc into cells and forming bidentate oxothiolane chelates with transition metals, which enhances its biological utility .

Sodium Omadine can be synthesized through several methods:

- From 2-bromopyridine or 2-chloropyridine: These precursors undergo nucleophilic substitution reactions to yield sodium pyrithione.

- Through oxidation processes: The conversion of thiol forms to thione forms can be achieved via oxidation.

- Commercial preparation: Sodium Omadine is available commercially both as the neutral compound and its sodium salt form .

The synthesis often involves careful control of reaction conditions to ensure the stability of the desired tautomer.

Sodium Omadine has a wide range of applications across various industries:

- Cosmetics: Used as an antimicrobial agent in shampoos and skin care products.

- Paints and Coatings: Functions as a preservative against microbial growth in latex paints.

- Textiles: Employed in textile treatments to prevent mold and bacterial growth.

- Pesticides: Utilized as a biocide in agricultural products.

- Metalworking Fluids: Acts as a preservative in cutting and cooling fluids .

The compound's effectiveness in these applications stems from its ability to inhibit microbial growth while maintaining product stability.

Research has indicated that Sodium Omadine interacts with various biological systems primarily through its action on cell membranes. Studies have shown that it can alter membrane permeability and disrupt metabolic processes in bacteria and fungi. The compound also exhibits interactions with transition metals, enhancing its chelating properties which can be beneficial in certain biochemical applications .

Sodium Omadine shares structural similarities with several other compounds that possess antimicrobial properties. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Zinc Pyrithione | CHNOS | A zinc salt of pyrithione; used for similar applications but offers different solubility properties. |

| Copper Pyrithione | CHNOSCu | Exhibits antifungal properties; used in agricultural applications. |

| Octylisothiazolinone | CHNOS | A different class of biocide; effective against bacteria and fungi but structurally distinct from sodium omadine. |

Uniqueness of Sodium Omadine: Sodium Omadine's unique characteristic lies in its dual tautomeric forms (thione and thiol), which allows it to exhibit versatile chemical behavior depending on environmental conditions. Its broad-spectrum antimicrobial activity combined with stability across a wide pH range makes it particularly valuable for various industrial applications .

Sodium Omadine emerged from mid-20th-century efforts to develop stable, water-soluble antimicrobials. Initial registrations in 1968 highlighted its use in metalworking fluids and paints. By 1985, the U.S. Environmental Protection Agency (EPA) issued a Registration Standard (NTIS # PB86-173929), mandating rigorous toxicological and environmental fate studies. The 1987 Antimicrobial Data Call-In further required subchronic and chronic toxicity data, solidifying its regulatory framework. Early research focused on its synthesis from 2-chloropyridine-N-oxide via sulfhydrylation and chelation, with patents like CN106588762A later optimizing yields to 92%.

Fundamental Research Challenges

Key challenges include balancing efficacy with toxicity. Sodium Omadine exhibits moderate dermal toxicity (Toxicity Category II) and slight oral toxicity (Category III). Environmental concerns persist, as it is toxic to aquatic organisms at concentrations as low as 1 µg/L. Stability under varying pH and light conditions further complicates formulations, necessitating opaque packaging and pH buffers.

Contemporary Academic Interest and Relevance

Recent studies explore its mechanism of action, particularly its disruption of microbial proton pumps and membrane transport. Zebrafish models reveal oxidative DNA damage (increased 8-OHdG levels) and superoxide dismutase inhibition at environmental concentrations. Additionally, its role in inhibiting biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus has spurred interest in medical device coatings.

Positioning Within Antimicrobial Research Domain

Sodium Omadine occupies a niche between traditional preservatives (e.g., parabens) and metal-based agents (e.g., zinc pyrithione). Unlike silver ions, which pose ecotoxicity risks, Sodium Omadine’s water solubility and lower production cost make it preferable for aqueous systems like paints and adhesives. Its registration under EPA guidelines (e.g., FIFRA Section 3(g)) underscores its regulatory acceptance despite ongoing reviews.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 808 companies. For more detailed information, please visit ECHA C&L website;

Of the 24 notification(s) provided by 803 of 808 companies with hazard statement code(s):;

H302+H312+H332 (55.04%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (99.88%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (93.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (99.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (92.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (93.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant;Environmental Hazard